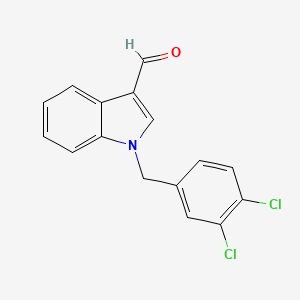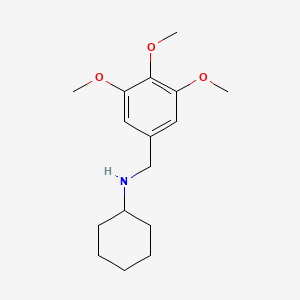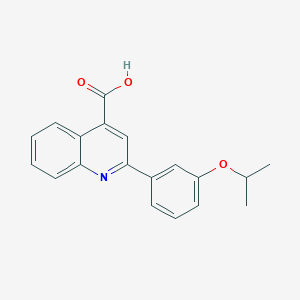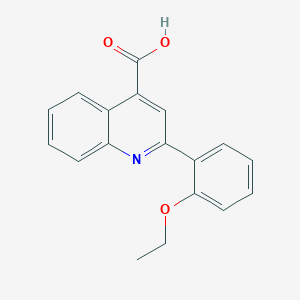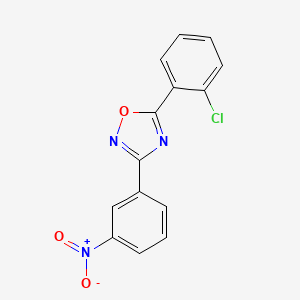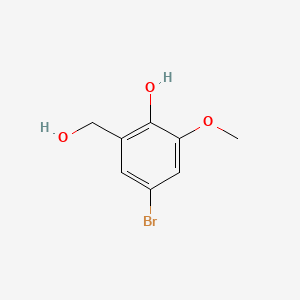
4-Bromo-2-(hydroxymethyl)-6-methoxyphenol
Vue d'ensemble
Description
The compound of interest, 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol, is a brominated phenol derivative. Bromophenols are a class of compounds that have been extensively studied due to their presence in natural products and their potential biological activities. They are characterized by the presence of one or more bromine atoms attached to a phenol ring, which can significantly alter the chemical and physical properties of the molecule .
Synthesis Analysis
The synthesis of bromophenol derivatives can be complex, involving multiple steps and varying yields. For instance, a related compound, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was synthesized starting from a brominated methoxyphenyl methanol in five steps with an overall yield of 34% . This highlights the challenges in synthesizing such compounds, which often require careful selection of starting materials and reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of bromophenol derivatives is often elucidated using spectroscopic techniques such as FT-IR, UV-Vis, and NMR, as well as single-crystal X-ray diffraction. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized using these methods, revealing details about its molecular geometry and intermolecular interactions . Similarly, other related compounds have been characterized to determine their crystal structures and the presence of hydrogen bonds and weak π-π interactions .
Chemical Reactions Analysis
Bromophenol derivatives can undergo various chemical reactions, including regioselective O-demethylation , which is a critical step in modifying the chemical structure for further functionalization. The reactivity of these compounds can be influenced by the presence of bromine atoms, which can activate the phenol ring towards electrophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenol derivatives are influenced by their molecular structure. The presence of substituents such as hydroxymethyl and methoxy groups can affect properties like solubility, melting point, and reactivity. Computational methods, such as density functional theory (DFT), are often used to predict these properties and to understand the electronic structure of the molecules. For instance, DFT was used to optimize the geometry and analyze the molecular electrostatic potential, Fukui function, and other properties of a related compound . Additionally, the study of tautomerism in solvent media and the solid state provides insights into the stability and reactivity of these compounds .
Applications De Recherche Scientifique
Synthesis of Gold (III) Complex
- Scientific Field : Chemistry
- Application Summary : In a study, a gold (III) complex was synthesized in the presence of 4-bromo-2,6-bis(hydroxymethyl)phenol (BBHMP) and m-nitroaniline (m-NA) .
- Methods of Application : The complex was characterized using spectral (mass, UV–Vis, FT-IR, 1H NMR, 13C NMR) and thermal measurements (TG–DTA). The optimum conditions for the reactions are pH 7, λ = 412 nm and the mole ratio of BBHMP: m-NA:Au 3+ is 1:1:1 .
- Results or Outcomes : The reaction of BBHMP and m-NA with Au (III) was found to be a complexation reaction and one BBHMP molecule and one m-NA molecule react with one Au (III) molecule. The equilibrium constant (K), Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) were calculated at 298.16 and 313.16 K, respectively .
Synthesis of Pt(II) Complex
- Scientific Field : Biochemistry
- Application Summary : A Pt(II) complex including 4-Bromo-2,6-bis-hydroxymethyl-phenol (BBHMP) and nicotinamide (NA) was synthesized and structurally analyzed .
- Methods of Application : The BBHMP and its Pt(II) complex involving BBHMP and NA were investigated for their anti… .
- Results or Outcomes : The results of this study are not fully detailed in the source .
Propriétés
IUPAC Name |
4-bromo-2-(hydroxymethyl)-6-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3,10-11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLQIISPEAEAIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358418 | |
| Record name | 4-bromo-2-(hydroxymethyl)-6-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(hydroxymethyl)-6-methoxyphenol | |
CAS RN |
35090-64-3 | |
| Record name | 4-bromo-2-(hydroxymethyl)-6-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-(hydroxymethyl)-6-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1331732.png)
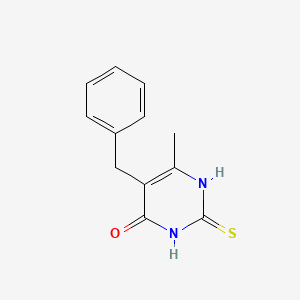
![{[(2-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B1331737.png)
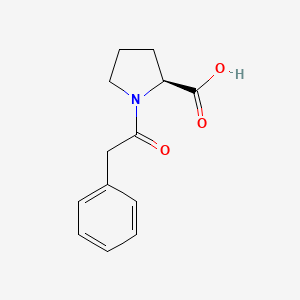
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B1331742.png)
![N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine](/img/structure/B1331747.png)
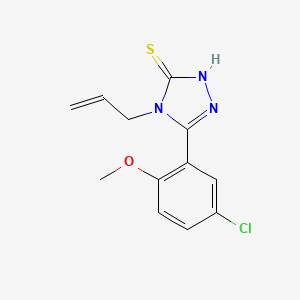
![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1331762.png)
![3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B1331766.png)
